molecular formula C7H5NO3 B3253380 3-(furan-2-yl)-4H-1,2-oxazol-5-one CAS No. 22343-98-2

3-(furan-2-yl)-4H-1,2-oxazol-5-one

Cat. No.: B3253380
CAS No.: 22343-98-2
M. Wt: 151.12 g/mol
InChI Key: GZEADHAFXYOTPS-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are important in the field of organic chemistry and have various applications in pharmaceuticals and materials science .


Synthesis Analysis

While specific synthesis methods for “3-(furan-2-yl)-4H-1,2-oxazol-5-one” are not available, furan derivatives can be synthesized through various methods. For instance, one study discusses the synthesis of a Mannich base derived from the condensation of 2-furyl methyl ketone, benzaldehyde, and acetamide .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies based on the specific compound. For example, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile, a furan derivative, has been studied and reported .


Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be diverse. One study mentions the hydroarylation of the carbon–carbon double bond in 3-(furan-2-yl)propenoic acids and their esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on their specific structure. For instance, 2-acetyl-5-methylfuran was characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .

Mechanism of Action

The mechanism of action of furan derivatives can vary greatly depending on their structure and the context in which they are used. For example, some furan derivatives demonstrate antimicrobial activity .

Safety and Hazards

The safety and hazards associated with furan derivatives can vary. For example, (E)-3-(furan-2-yl)acrylic acid is advised to be handled with care to avoid breathing in mist, gas, or vapors, and contact with skin and eyes should be avoided .

Future Directions

The future directions in the study of furan derivatives are promising. They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Properties

IUPAC Name

3-(furan-2-yl)-4H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEADHAFXYOTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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